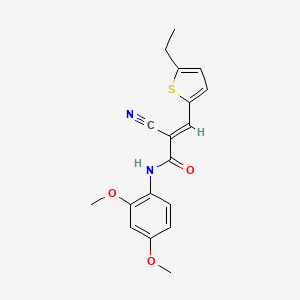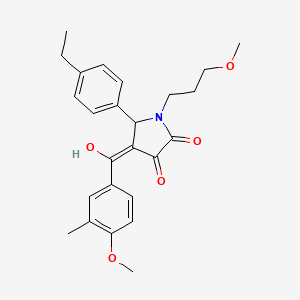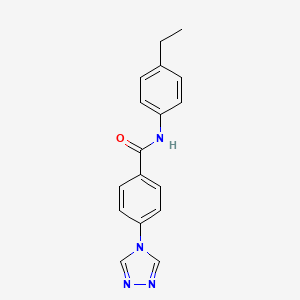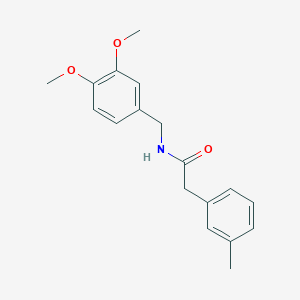
2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide has shown potential in various scientific research applications. One of the most significant applications is in the field of cancer research, where it has been found to exhibit anti-cancer properties. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide is not fully understood. However, studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the production of inflammatory cytokines, which are involved in the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide has various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and to decrease the levels of inflammatory cytokines. It may also have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide in lab experiments is its potential as a therapeutic agent for various diseases. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide. These include further studies on its potential as an anti-cancer and anti-inflammatory agent, as well as its neuroprotective effects. Additionally, research could focus on developing more efficient synthesis methods and exploring the compound's potential for use in drug delivery systems.
Conclusion:
In conclusion, 2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide is a promising compound with potential applications in various scientific research fields. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it an interesting subject for further studies. However, more research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide involves the reaction of 2,4-dimethoxyphenyl isocyanate with 5-ethyl-2-thiophenecarboxylic acid, followed by the reaction with acryloyl chloride. The resulting compound is then treated with potassium cyanide to yield the final product.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethylthiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-4-14-6-7-15(24-14)9-12(11-19)18(21)20-16-8-5-13(22-2)10-17(16)23-3/h5-10H,4H2,1-3H3,(H,20,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBGVRWSOVBGPY-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethylthiophen-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5293719.png)
![2-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methylphenyl acetate](/img/structure/B5293728.png)

![N-(2-hydroxyethyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B5293749.png)

![1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5293762.png)


![N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5293779.png)
![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5293791.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[(3S)-2-oxoazepan-3-yl]amino}nicotinamide](/img/structure/B5293794.png)
![N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5293811.png)
![2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5293817.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-propyl-2-pyrimidinamine](/img/structure/B5293822.png)